Disperse violet 56
Description
Significance of Disperse Dyes in Contemporary Chemical Science
Disperse dyes hold significant importance in contemporary chemical science, primarily due to their crucial role in coloring hydrophobic synthetic fibers such as polyester (B1180765), nylon, and cellulose (B213188) acetate (B1210297). wikipedia.orgchemicalbook.commade-in-china.com Unlike dyes that rely on ionic interactions or functional groups for fiber affinity, disperse dyes are non-ionic and possess low water solubility. Their application typically involves aqueous dispersions at high temperatures or with the aid of dispersing agents and carriers, allowing dye molecules to diffuse into the internal structure of the fibers. made-in-china.com
The research significance of disperse dyes extends to various areas, including the development of novel dyeing techniques, improvement of color fastness properties, and investigation of their environmental impact. Studies explore high-temperature dyeing methods, supercritical fluid technology, and nanotechnology to enhance dyeing efficiency and reduce environmental footprint. chemicalbook.com Furthermore, research focuses on understanding and improving fastness properties such as light fastness, washing fastness, and sublimation fastness, which are critical for the performance and durability of dyed textiles. wikipedia.org The environmental implications of dye wastewater and the development of more sustainable dyeing processes, including alkali-clearable dyes and efficient removal methods, are also active areas of investigation.
Evolution of Research Perspectives on Disperse Violet 56
The research perspective on disperse dyes, including violet variants like this compound, has evolved in tandem with the development and widespread adoption of synthetic fibers. Initially, research focused on formulating "acetate dyes" suitable for cellulose acetate fibers introduced in the 1920s. With the advent of fibers like polyester and polyamide in the 1950s, the focus shifted to developing dyes capable of withstanding higher dyeing temperatures and possessing improved fastness properties, leading to the broader classification of "disperse dyes".
Over time, research has moved beyond basic application to more in-depth investigations into the physical and chemical interactions between disperse dye molecules and synthetic fibers. This includes studies on the diffusion mechanisms of dyes into polymer structures and the impact of dye molecular size and structure on dyeing performance and fastness. made-in-china.com More recent research perspectives encompass the use of advanced techniques like supercritical CO2 dyeing and nanoencapsulation to achieve more efficient and environmentally friendly dyeing processes. chemicalbook.com Furthermore, the environmental fate and methods for the removal of disperse dyes from wastewater have become increasingly important research areas. While specific historical research milestones solely centered on this compound are not extensively detailed in the provided sources, its study aligns with these broader evolutionary trends in disperse dye research, moving towards optimized application, enhanced performance, and reduced environmental impact.
Scope and Academic Focus of this compound Investigations
The academic focus concerning this compound falls within the scope of research on synthetic dyes and their application in materials science and textile chemistry. Investigations involving this compound, or closely related disperse violet dyes, typically center on their synthesis, dyeing performance on various synthetic substrates, and the evaluation of their fastness properties.
Research may involve studying the behavior of this compound in different dyeing media and conditions, including high-temperature processes and potentially novel techniques like supercritical fluid dyeing, as has been explored with other disperse dyes such as Disperse Blue 56 and Disperse Violet 1. Studies also investigate the interaction of disperse violet dyes with specific fiber types, examining factors affecting dye uptake, diffusion, and fixation. For instance, research on Disperse Violet 26 has explored its light fastness and impact on the degradation of polysulfonamide fibers, indicating a research interest in the durability and photostability of disperse violet dyes on advanced materials. wikipedia.org
Properties
CAS No. |
115902-06-2 |
|---|---|
Molecular Formula |
C39H71Na2O8P |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Molecular Engineering of Disperse Violet 56 Analogues
Novel Synthesis Pathways for Disperse Violet 56 and Related Disperse Dyes
The synthesis of disperse dyes traditionally involves diazotization and coupling reactions. However, the pursuit of more efficient, rapid, and environmentally friendly methods has led to the exploration of novel synthesis pathways, including the application of microwave and ultrasound irradiation, as well as the development of inherently greener chemical processes.
Microwave-Assisted Synthesis Techniques in Disperse Dye Production
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as significantly reduced reaction times, increased yields, and improved energy efficiency compared to conventional heating methods. These benefits are particularly relevant in the synthesis of disperse dyes. Studies have demonstrated the successful utilization of microwave technology for the synthesis of various disperse dyes, often achieving completion within minutes, as opposed to hours required by traditional methods. mdpi.comnih.govresearchgate.netdntb.gov.ua The rapid heating and uniform energy distribution provided by microwave irradiation can accelerate reaction rates and improve product purity. mdpi.comnih.gov This technique aligns with green chemistry principles by potentially reducing energy consumption and minimizing the use of hazardous solvents through more efficient reaction conditions. mdpi.comnih.govresearchgate.net Research in this area has focused on synthesizing new disperse dyes with desirable properties, including biological activities and improved fastness properties on polyester (B1180765) fabrics. mdpi.comnih.govresearchgate.netekb.eg
Ultrasound-Assisted Synthetic Approaches
Ultrasound technology involves the use of high-frequency sound waves to induce cavitation in a reaction medium, which can enhance mass transfer, increase reaction rates, and improve yields. While ultrasound is frequently studied for its effects on the dyeing process itself, such as improving dye diffusion into fibers and reducing particle size, its application in the synthesis of disperse dyes is also an area of exploration. mdpi.comresearchgate.netmdpi.com Ultrasound irradiation can potentially facilitate the mixing of reactants and promote the formation of smaller, more uniform dye particles, which can be beneficial for both synthesis and subsequent dyeing performance. researchgate.net The use of ultrasound in textile wet processing, including dyeing, is considered an environmentally safe alternative that can reduce energy consumption and minimize effluent load. dntb.gov.uamdpi.compjoes.com Although specific detailed synthetic routes for this compound (or Disperse Blue 56, CID 33774) using ultrasound-assisted synthesis were not extensively detailed in the provided results, the general principles of applying ultrasound to enhance chemical reactions and improve dye properties are relevant to novel synthetic approaches in this class of compounds.
Environmentally Conscious ("Green") Synthesis Strategies
The textile industry faces increasing pressure to adopt sustainable practices, driving the development of environmentally conscious synthesis strategies for disperse dyes. These strategies aim to minimize the use of hazardous chemicals, reduce waste generation, and lower energy consumption. Approaches include the exploration of alternative reaction media, such as supercritical carbon dioxide (scCO2), which can eliminate the need for water and organic solvents in dyeing processes and potentially in synthesis. dntb.gov.uameghmaniglobal.comresearchgate.netresearchgate.net Low-temperature synthesis methods and the development of dyes that require less energy for application also contribute to greener profiles. meghmaniglobal.com Microwave irradiation, as mentioned earlier, is also considered a green chemistry tool due to its efficiency. mdpi.comnih.govresearchgate.neteurjchem.com Furthermore, the design of alkali-clearable disperse dyes (discussed in Section 2.2.2) is a significant green strategy as it eliminates the need for reductive clearing, a process that traditionally uses toxic reducing agents and generates problematic wastewater. icrc.ac.irresearchgate.neticrc.ac.irumt.edu.pknih.gov
Functionalization and Derivatization for Tailored Molecular Structures
Functionalization and derivatization of disperse dye molecules allow for the tailoring of their properties, such as solubility, fastness, and interaction with fibers. This molecular engineering is crucial for developing high-performance dyes and addressing specific application requirements.
Design and Synthesis of Polymeric Disperse Dyes
Polymeric disperse dyes are macromolecules that incorporate chromophores within their structure. The design and synthesis of these dyes aim to improve properties such as sublimation fastness, wash fastness, and reduce migration during dyeing. Polymeric disperse dyes can be synthesized by incorporating polymerizable groups into monomeric dye structures followed by polymerization, or by attaching dye molecules to pre-formed polymer chains. ajol.inforesearchgate.netniscpr.res.intandfonline.com Methods include polycondensation and free radical addition polymerization. ajol.infoniscpr.res.intandfonline.comresearchgate.net These polymeric structures can offer enhanced thermal stability and better fixation on hydrophobic fibers compared to their smaller monomeric counterparts. niscpr.res.intandfonline.com Research has explored the synthesis of monoazo disperse polymeric dyes through reactions involving diazotization, coupling, and subsequent polycondensation with agents like formaldehyde. ajol.inforesearchgate.netresearchgate.net Disperse Blue 56 (CID 33774), an anthraquinone (B42736) derivative, has been mentioned in the context of polymeric violet anthraquinone colorants, suggesting its potential incorporation into polymeric structures to achieve desirable colorant compositions with properties like good lightfastness and thermal stability. google.com
Table 1: Examples of Polymeric Disperse Dye Synthesis Approaches
| Monomeric Dye Type | Polymerization Method | Key Reagents/Components | References |
| Monoazo disperse dyes | Polycondensation | Formaldehyde, Oxalic Acid | ajol.inforesearchgate.netresearchgate.net |
| Monomeric dyes with polymerizable groups | Free radical addition polymerization | Initiators, Monomers (e.g., N-arylmaleimides) | niscpr.res.intandfonline.com |
| Anthraquinone colorants | Reaction with polymeric alkoxide/phenoxide | Halogenated anthraquinone, Polymeric alkoxide/phenoxide | google.com |
Introduction of Alkali-Clearable Functional Groups
A significant challenge in dyeing hydrophobic fibers with disperse dyes is the removal of unfixed dye from the fiber surface after dyeing. Traditionally, this is achieved through a reduction clearing process using strong reducing agents like sodium hydrosulfite, which poses environmental concerns due to the toxicity of the chemicals and the resulting wastewater. icrc.ac.irumt.edu.pknih.gov The introduction of alkali-clearable functional groups into disperse dye molecules offers an environmentally friendly alternative. These functional groups are designed to undergo hydrolysis or other reactions under mild alkaline conditions, converting the unfixed dye into a water-soluble form that can be easily washed off, thus eliminating the need for reductive clearing. icrc.ac.iricrc.ac.irumt.edu.pk Examples of functional groups explored for this purpose include carboxylic acid ester groups, thiophene (B33073) derivatives, and fluorosulfonyl groups. icrc.ac.irresearchgate.netumt.edu.pk The hydrolysis of ester-containing azo disperse dyes under alkaline conditions is understood to occur via a nucleophilic bimolecular substitution (SN2) mechanism, leading to the formation of water-soluble products. umt.edu.pkresearchgate.net This approach not only reduces the environmental impact but can also simplify the after-treatment process and lower costs. icrc.ac.irumt.edu.pk
Table 2: Alkali-Clearable Functional Groups in Disperse Dyes
| Functional Group | Mechanism of Alkali Clearing | Benefits | References |
| Carboxylic acid ester | Hydrolysis under alkaline conditions (SN2) | Converts dye to water-soluble form, eliminates reduction clearing | researchgate.netumt.edu.pkresearchgate.net |
| Fluorosulfonyl | Conversion to water-soluble sulfonate groups | Desirable build-up, excellent wash fastness, reduces BOD and aromatic amines | icrc.ac.irresearchgate.netumt.edu.pk |
| Phthalimide | Ring opening under mild alkaline conditions | Converts dye to water-soluble form, azo linkage remains protected | icrc.ac.irnih.gov |
Structural Modifications for Enhanced Performance Characteristics in Advanced Materials
Structural modifications of disperse dyes, including those structurally related to Disperse Blue 56, are explored to enhance their performance characteristics in various advanced materials, particularly in the context of textile dyeing and potentially in other applications requiring specific optical or physical properties. These modifications can influence properties such as color fastness, thermal stability, sublimation resistance, and interaction with different fiber types or material matrices scispace.commdpi.comhermetachem.comp2infohouse.org.
Disperse dyes, being nonionic and of relatively small molecular weight, penetrate the amorphous regions of hydrophobic fibers like polyester and polysulfonamide (PSA) icevirtuallibrary.com. Their effectiveness in enhancing material properties, such as sunlight resistance, is dependent on their molecular structure and UV absorption capacity icevirtuallibrary.com.
Research has investigated the performance of Disperse Blue 56 (DB56) on polysulfonamide (PSA) fabrics. In a study exploring the sunlight resistance of disperse-dyed PSA fibers, DB56 demonstrated the highest UV absorption capacity among the tested dyes (Disperse Red 60, Disperse Blue 56, and Disperse Violet 26). This higher absorption in the UV region led to superior photostability and lower mechanical strength loss in PSA/DB56 fabrics after UV exposure compared to fabrics dyed with the other disperse dyes icevirtuallibrary.com.
| Dye | UV Absorption Capacity (Normalized) | Mechanical Strength Loss after UV Exposure (%) |
| Disperse Red 60 | Moderate | 6.8 |
| Disperse Blue 56 | 268,659.1 | 4.7 |
| Disperse Violet 26 | Moderate | 7.8 |
Data derived from a study on sunlight resistance of disperse-dyed PSA fibers. icevirtuallibrary.com
While the study highlights the performance of the unmodified Disperse Blue 56 in this context, it underscores the principle that the molecular structure dictates UV absorption properties and subsequent photostability in advanced materials like PSA fibers icevirtuallibrary.com.
Further research on disperse dyes in general indicates that structural modifications, such as increasing molecular size and incorporating additional hydrophobic groups into the dye structure (e.g., in anthraquinone dyes), can improve sublimation fastness scispace.com. This is crucial for applications where materials are subjected to elevated temperatures scispace.comhermetachem.com. The introduction of heterocyclic components into the structure of azo disperse dyes is another approach used to enhance brightness and color range p2infohouse.org.
The interaction of disperse dyes with different material matrices is also a subject of study. For instance, the dissolution of Disperse Blue 56 in supercritical carbon dioxide (scCO₂) for dyeing purposes has been investigated, with the use of co-solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) significantly improving equilibrium researchgate.net. This suggests that structural compatibility and solubility in specific processing environments are key considerations for the application of disperse dyes in advanced material processing researchgate.netupc.edu.
The development of new disperse dyes and the modification of existing ones continue to be areas of research aimed at optimizing their performance for specific applications in advanced materials, moving beyond traditional textile coloration to potentially include uses in organic electronics or other functional materials where precise optical and physical properties are required european-mrs.comemerald.comnih.govtubitak.gov.tr.
Sophisticated Spectroscopic and Analytical Research Techniques for Disperse Violet 56 Studies
Chromatographic Separation and Mass Spectrometric Identification
Chromatographic techniques coupled with mass spectrometry are indispensable for separating complex mixtures containing Disperse Violet 56 and identifying the compound and its potential transformation products or impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for the analysis of disperse dyes mdpi.comscispace.comresearchgate.netunl.pt. HPLC is frequently coupled with spectrophotometric detectors such as Diode Array Detectors (DAD) or Photodiode Array Detectors (PDA) mdpi.comscispace.comresearchgate.netunl.ptwaters.com. These detectors capture full UV-Vis spectra of the separated components as they elute from the column, providing both qualitative (spectral information) and quantitative (peak area or height) data unl.ptwaters.com.
HPLC coupled with DAD or PDA is commonly used for the identification and quantification of disperse dyes in various matrices, including textiles and environmental samples mdpi.comscispace.comresearchgate.netwaters.com. The use of DAD allows for the acquisition of UV-Vis spectra across a range of wavelengths (e.g., 325 to 675 nm), aiding in the identification of eluting compounds based on their spectral characteristics scispace.com. While HPLC-UV/Vis methods are generally of lower cost, they can be less selective and sensitive, especially in complex samples researchgate.net. However, optimization of chromatographic conditions and detector parameters can improve qualification and quantification parameters mdpi.com. Studies have reported using HPLC with DAD for the analysis of disperse dyes, with established limits of detection (LODs) for dissolved dye powder and minimum fiber length required for identification mdpi.comscispace.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are highly sensitive and selective techniques crucial for trace analysis and the identification of metabolites and degradation products of compounds like this compound thermofisher.commt.comresearchgate.netnih.govjfda-online.comlcms.czepa.gov. LC-MS couples the separation power of HPLC with the identification capabilities of mass spectrometry. MS detectors measure the mass-to-charge ratio (m/z) of ions, providing molecular weight information nih.gov. Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions, yielding fragment ions that provide structural information, which is vital for confirming the identity of compounds and elucidating the structures of unknown metabolites or degradation products nih.govjfda-online.comresearchgate.net.
LC-MS/MS is widely applied for the analysis of disperse dyes, offering high sensitivity and specificity mdpi.comscispace.comresearchgate.netjfda-online.comlcms.czepa.govresearchgate.net. It is particularly valuable for trace analysis in complex matrices where the concentration of the analyte is low nih.govepa.gov. The coupling of HPLC-MS apparatus often includes both spectrophotometric and mass spectrometric detection systems mdpi.comscispace.com. LC-MS/MS methods have been developed for the simultaneous determination of multiple dyes, including disperse dyes, in various samples jfda-online.comlcms.czresearchgate.net. The sensitivity of LC-MS/MS can be significantly higher than HPLC-UV/Vis methods, with lower LODs achievable researchgate.netresearchgate.net. MS/MS fragmentation patterns are used to confirm the identity of target compounds and to identify unknown substances by searching against spectral databases or interpreting fragmentation pathways nih.gov. This is particularly important for metabolite identification in studies investigating the biodegradation or biotransformation of dyes nih.gov.
Vibrational and Resonance Spectroscopies
Vibrational and resonance spectroscopies provide complementary information about the molecular structure, bonding, and electronic properties of this compound.
Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy provide vibrational spectra that are unique fingerprints of a molecule, allowing for the identification of functional groups and the study of molecular interactions researchgate.netresearchgate.net. FTIR studies have been used to reveal structural differences in materials used for dye removal researchgate.netresearchgate.net.
Resonance techniques like Electron Spin Resonance (ESR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy offer insights into paramagnetic species and the chemical environment of atomic nuclei, respectively icevirtuallibrary.comresearchgate.netresearchgate.netnih.gov. ESR spectroscopy can detect and characterize free radicals, which are often involved in the photodegradation of dyes icevirtuallibrary.comresearchgate.net. ESR analysis has confirmed a higher concentration of free radicals in fabrics dyed with Disperse Blue 56, indicating enhanced UV absorption icevirtuallibrary.comresearchgate.net. NMR spectroscopy, including 1H NMR, is a powerful tool for determining the complete structure of organic molecules and confirming the identity of synthesized or isolated compounds researchgate.netnih.govcetesb.sp.gov.br. These techniques, when applied to this compound, can provide detailed structural information and help in understanding the mechanisms of its degradation or transformation.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in this compound and to monitor changes in its chemical structure during various processes, such as degradation or adsorption scirp.orgmdpi.com. By analyzing the characteristic vibrational modes of the molecule, FTIR can confirm the presence of specific bonds and functional groups, providing insights into the molecule's identity and structural integrity.
In studies involving the removal of Disperse Blue 56 by adsorption onto materials like orange peel-based adsorbents or modified montmorillonite (B579905) nanoclay, FTIR spectroscopy has been employed to characterize the adsorbent materials before and after dye adsorption preprints.orgresearchgate.netresearchgate.net. Changes in the FTIR spectra of the adsorbent, such as shifts in peak positions or changes in peak intensities, can indicate interactions between the dye molecules and the adsorbent surface, such as hydrogen bonding or electrostatic interactions researchgate.net. For instance, a decrease in intensity and a shift of the amide-II band in the FTIR-ATR spectra of chitosan-based adsorbents after Disperse Blue 56 adsorption evidenced electrostatic interactions between protonated amino groups of chitosan (B1678972) and oxalate (B1200264) ions researchgate.net.
FTIR analysis can also be used to assess the chemical treatment applied to adsorbent materials. In one study, FTIR spectra of orange peel adsorbent before and after chemical treatment showed changes at specific wavenumbers (e.g., 3369, 2924, 1741, 1633, 1434 cm⁻¹) indicating alterations in functional groups due to the treatment process preprints.org.
While the provided search results discuss FTIR in the context of Disperse Blue 56 and similar dyes, specific detailed research findings on the structural elucidation or mechanistic insights solely of this compound (PubChem CID 15100) using FTIR were not extensively detailed. However, the general application of FTIR to characterize disperse dyes and adsorbent interactions is well-documented scirp.orgresearchgate.netmdpi.comresearchgate.netajol.infonih.govrsc.org.
Raman Spectroscopy for Molecular Fingerprinting and Interaction Analysis
Raman spectroscopy provides complementary vibrational information to FTIR spectroscopy and is valuable for molecular fingerprinting and analyzing molecular interactions. It is particularly useful for studying aqueous solutions and can provide detailed information about the molecular structure and bonding.
Although the search results mention Raman spectroscopy in the context of analyzing dyes like Crystal Violet researchgate.netojp.gov, specific applications of Raman spectroscopy solely for this compound (PubChem CID 15100) were not found in the provided snippets. However, the principle of using Raman spectroscopy for molecular identification and studying interactions, as demonstrated with other dyes, is applicable to this compound. For example, Raman spectroscopy has been used to characterize modified montmorillonite nanoclay used for the adsorption of Disperse Blue 56, revealing structural differences after modification researchgate.net. Surface-enhanced Raman scattering (SERS) can significantly enhance the Raman signal, making it useful for detecting low concentrations of dyes and studying their adsorption on metal surfaces researchgate.netojp.gov.
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates Detection
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for detecting and identifying species with unpaired electrons, such as free radicals. This is particularly relevant in studies involving the degradation of dyes through processes that generate radical intermediates, such as advanced oxidation processes or photodegradation.
In the context of Disperse Blue 56 (C.I. Disperse Blue 56), ESR analysis has been used to study the photostability and degradation of dyed fabrics under UV exposure. ESR confirmed a higher concentration of free radicals in polysulfonamide (PSA) fabrics dyed with Disperse Blue 56 compared to other disperse dyes, indicating enhanced UV absorption and potential involvement of radical mechanisms in the photodegradation process icevirtuallibrary.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.neticevirtuallibrary.comresearchgate.net. The presence of free radicals is linked to the photofading of dyes caused by the absorption of free radical energy researchgate.net.
ESR spectroscopy can provide information about the number and identity of nuclei interacting with the unpaired electron, as well as the distance from the unpaired electron utexas.edu. This hyperfine interaction pattern is unique to the specific radical species. The complex nature of ESR spectra can sometimes be attributed to the superposition of rotational diffusion and rigid-limit components of the dispersed radical acs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the comprehensive structural assignment of organic compounds. By analyzing the magnetic properties of atomic nuclei (such as ¹H and ¹³C), NMR provides detailed information about the connectivity and arrangement of atoms within a molecule.
NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, has been used to characterize the chemical structure of synthesized disperse dyes, including those with violet hues rsc.orgshd-pub.org.rsnih.gov. These studies confirm the successful synthesis of the target dye molecules by matching the experimental NMR spectra with the expected signals based on the proposed chemical structure.
While the search results confirm the use of NMR in the synthesis and characterization of disperse dyes structurally related to this compound (C.I. Disperse Blue 56), detailed NMR data specifically for this compound (PubChem CID 15100) were not provided. However, the application of NMR would involve obtaining spectra in a suitable solvent and analyzing the chemical shifts, splitting patterns, and integration of signals to confirm the presence and position of different functional groups and protons/carbons in the molecule. This allows for unambiguous structural identification and verification of purity.
Surface and Morphological Characterization Techniques
Surface and morphological characterization techniques are essential for understanding how this compound interacts with solid surfaces, such as textile fibers or adsorbent materials. These techniques provide information about the elemental composition of surfaces and the morphology of materials before and after interaction with the dye.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.
XPS has been applied in studies involving disperse dyes, including Disperse Blue 56 (C.I. Disperse Blue 56), particularly in the context of their interaction with textile fibers and adsorbent materials icevirtuallibrary.comresearchgate.netresearchgate.netresearchgate.netresearchgate.neticevirtuallibrary.comresearchgate.netijcce.ac.ir. For example, XPS analysis of dyed polysulfonamide (PSA) fabrics showed that disperse dyes helped mitigate amide bond degradation in the fibers, suggesting a protective role of the dye against UV-induced damage icevirtuallibrary.comresearchgate.netresearchgate.netresearchgate.neticevirtuallibrary.comresearchgate.net. XPS can provide insights into the chemical state of elements on the surface, indicating how the dye molecules are bound or adsorbed onto the material. In studies of dye removal by electrocoagulation, XPS analysis of the sludge helped confirm the formation of titanium oxide/hydroxides/oxynitride species, which act as coagulants ijcce.ac.ir.
Scanning Electron Microscopy (SEM) for Material Morphology in Adsorption Studies
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample's surface by scanning it with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. SEM is widely used to examine the morphology of materials at a microscopic level.
In research involving the adsorption or degradation of Disperse Blue 56 (C.I. Disperse Blue 56), SEM has been used to characterize the surface morphology of adsorbent materials and textile fibers before and after interaction with the dye scirp.orgresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.netijcce.ac.ir. For instance, SEM analysis of dyed polysulfonamide (PSA) fabrics exposed to sunlight revealed the degree of surface fracture, which was influenced by the type of disperse dye used icevirtuallibrary.comresearchgate.netresearchgate.net. Disperse Blue 56 displayed better resistance to UV-induced degradation, showing less surface damage compared to other dyes icevirtuallibrary.comresearchgate.netresearchgate.net.
SEM is also used to examine the morphology of adsorbent materials before and after dye adsorption, providing visual evidence of the dye molecules deposited on the surface and any changes in the adsorbent's structure scirp.orgresearchgate.netmdpi.comresearchgate.netijcce.ac.ir. Studies on the removal of Disperse Blue 56 using materials like Fe3O4 embedded acrylamide-based polymer or modified montmorillonite nanoclay have utilized SEM to study the morphology of the adsorbent materials scirp.orgdergipark.org.trresearchgate.net. SEM combined with energy-dispersive X-ray spectroscopy (EDX or EDS) can also provide elemental mapping of the surface researchgate.netijcce.ac.irijcce.ac.ir.
X-ray Powder Diffraction (XRPD) for Crystalline Structure Analysis
X-ray Powder Diffraction (XRPD) is a fundamental technique employed in the characterization of solid crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice of a substance, researchers can gain crucial information about its crystalline structure, including phase identification, crystallite size, and the presence of different polymorphic forms. This technique is particularly valuable for studying the solid state of organic compounds like disperse dyes, which can exist in crystalline or semi-crystalline states.
Disperse dyes, including various violet disperse dyes, are known to exhibit crystalline properties, which can significantly influence their physical properties such as solubility, thermal stability, and dyeing performance. XRPD analysis can reveal characteristic diffraction peaks corresponding to the specific arrangement of molecules within the crystal lattice of a dye. The angles at which these peaks appear (2θ values) and their intensities are unique to a particular crystalline phase, acting as a fingerprint for identification.
Studies on related disperse dyes and materials incorporating disperse dyes have utilized XRPD to understand their solid-state characteristics. For instance, XRPD analysis has been applied to colored nanospheres containing disperse dyes, indicating the presence of both dye molecules and crystalline dyes within the nanosphere structure. nih.gov Such analyses can show multi-diffraction peaks characteristic of crystalline disperse dyes. nih.gov The technique has also been used in the characterization of materials used for the removal of disperse dyes, where the focus is on the crystalline nature of the adsorbent or catalyst material.
Theoretical and Computational Chemistry Approaches to Disperse Violet 56 Systems
Quantum Chemical Calculations
Quantum chemical calculations are at the core of modern computational chemistry, allowing for the detailed investigation of molecular systems based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. escholarship.org It provides a framework for calculating various properties by focusing on the electron density rather than the complex many-electron wavefunction. arxiv.org For dye systems like Disperse Violet 56, DFT is employed to optimize the molecular geometry and to determine fundamental electronic properties and reactivity descriptors. researchgate.net
Key parameters derived from DFT calculations help in understanding the dye's stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. escholarship.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.
Other reactivity descriptors calculated using DFT include chemical hardness (η), electrophilicity (ω), and the dipole moment (µ), which provide further insights into the molecule's behavior in chemical reactions. researchgate.net These calculations are foundational for predicting how the dye will interact with other molecules and surfaces. jetir.org
| Descriptor | Symbol | Significance | Typical Calculated Values (eV) for Azo Dyes |
| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating capacity | -5.0 to -7.0 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting capacity | -1.5 to -3.5 |
| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity, stability | 2.0 to 4.0 |
| Chemical Hardness | η | Resistance to change in electron distribution | 1.0 to 2.0 |
| Electrophilicity Index | ω | Propensity to accept electrons | 1.5 to 4.0 |
Table 1: Key electronic structure and reactivity descriptors for dye molecules calculated using DFT. The values are representative examples based on studies of various azo dyes and serve to illustrate the typical output of such calculations. researchgate.net
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and, consequently, the optical properties of molecules. mdpi.comaps.org This approach allows for the calculation of electronic absorption spectra, which is fundamental for a dye like this compound. researchgate.net
TD-DFT calculations can predict the maximum absorption wavelength (λmax), which corresponds to the color of the dye, by simulating the electronic transitions from the ground state to various excited states. mdpi.com The method provides information on the energy of these transitions and their oscillator strength, which relates to the intensity of the absorption. researchgate.net By comparing the theoretically calculated UV-Vis spectra with experimental data, researchers can validate their computational models. mdpi.com This predictive power is crucial for designing new dyes with specific desired colors or for understanding how structural modifications might alter the optical properties of an existing dye. aps.org
Molecular Modeling and Simulation
Beyond the electronic properties of an isolated molecule, molecular modeling and simulation techniques are used to study the behavior of this compound in more complex systems, such as in solution or interacting with a solid surface.
The removal of dyes from wastewater is a significant environmental concern, and adsorption is a common remediation technique. nih.gov Molecular modeling is used to simulate the adsorption of dye molecules onto the surface of various adsorbent materials, such as zeolites, clays (B1170129), or activated carbon. researchgate.net These simulations can reveal the preferred orientation of the this compound molecule on the adsorbent surface and identify the primary forces driving the interaction.
Computational studies can elucidate various types of interactions, including:
Electrostatic interactions: Occurring between the charged parts of the dye molecule and charged sites on the adsorbent surface. nih.govresearchgate.net
Hydrogen bonding: Involving hydrogen atoms on the dye or surface interacting with electronegative atoms like oxygen or nitrogen. mdpi.com
π-π stacking: Interactions between aromatic rings in the dye molecule and on the adsorbent surface.
By calculating the adsorption energy, these models can predict the strength of the interaction and help in screening for the most effective adsorbent materials. nih.gov This theoretical approach complements experimental studies by providing a detailed, atomistic view of the adsorption process. core.ac.uk
Computational simulations are invaluable for investigating the degradation of dyes, a process that can be complex and involve numerous short-lived intermediate products. mdpi.com Theoretical models can be used to propose and evaluate potential degradation pathways, for instance, in advanced oxidation processes where highly reactive species like hydroxyl radicals (•OH) attack the dye molecule.
Simulations can identify the most likely sites on the this compound molecule for radical attack by analyzing the electron density and bond strengths. mdpi.com By calculating the reaction energies for various potential steps, researchers can map out the most energetically favorable degradation pathway. researchgate.net This includes identifying the series of intermediate compounds that are formed as the complex dye molecule is broken down into smaller, simpler, and often less toxic substances. mdpi.commdpi.com Such simulations provide crucial information that can be used to optimize degradation conditions and to understand the mechanisms of dye decomposition. arxiv.org
Structure-Property Relationship Elucidation through Computational Methods
A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties (QSPR - Quantitative Structure-Property Relationship). mdpi.comarxiv.org For this compound, computational methods can systematically explore how changes to its molecular structure affect its color, solubility, reactivity, and affinity for fabrics or adsorbent materials. mdpi.com
By making targeted chemical modifications to the this compound structure in silico (e.g., adding or changing substituent groups) and then recalculating the properties using DFT and TD-DFT, researchers can build models that predict the outcome of such changes. researchgate.net For example, TD-DFT calculations can show how adding an electron-donating group to the anthraquinone (B42736) core might shift the absorption spectrum, thereby changing the dye's color. mdpi.com Similarly, DFT calculations can predict how these modifications alter the molecule's reactivity and stability. This computational approach accelerates the design of new dyes with enhanced properties by allowing for the virtual screening of many candidate structures, saving significant time and experimental resources. mdpi.com
Computational Predictions of Redox Potentials
The redox potential of a dye is a critical parameter that influences its stability, colorfastness, and environmental degradation pathways. For anthraquinone-based dyes like this compound, understanding redox behavior is essential for predicting their performance and ecological impact. Computational chemistry provides powerful tools for predicting these properties, offering a cost-effective and efficient alternative to extensive experimental screening. nih.gov
Detailed research findings from theoretical studies on anthraquinone derivatives, the class to which this compound belongs, have demonstrated the utility of these computational approaches. Density Functional Theory (DFT) is a widely used method for investigating the electrochemical properties of these molecules. researchgate.netnih.gov By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can estimate the ionization potential and electron affinity, which are directly related to the oxidation and reduction potentials, respectively. nih.gov
Computational studies on approximately 50 anthraquinone derivatives have shown a clear relationship between the computed LUMO energy and the reduction potential. nih.govjcesr.org This relationship can be used as a descriptor to screen large libraries of potential dye molecules. jcesr.org The introduction of different functional groups to the anthraquinone core significantly alters the redox potential. Electron-donating groups, such as the amino groups present in this compound, are known to increase the electron density within the aromatic system, which can affect the redox potential. nih.govnih.gov
To achieve accurate predictions, it is crucial to account for the solvent environment, as redox processes predominantly occur in solution. The Polarizable Continuum Model (PCM) is a common approach used alongside DFT calculations to simulate the solvent's effect on the dye molecule's electronic structure. umich.edumdpi.com Studies combining DFT with PCM have successfully predicted the first reduction potential of various anthraquinone derivatives with high accuracy. umich.edu For more complex multi-electron processes, more sophisticated models that include explicit ion-pair interactions may be necessary for precise results. umich.edu
The table below presents illustrative data on computationally predicted redox potentials for this compound and related anthraquinone structures, based on common methodologies found in the literature. These values are typically calculated relative to a standard reference electrode, such as the Standard Hydrogen Electrode (SHE).
| Compound | Computational Method | Basis Set | Solvation Model | Predicted First Reduction Potential (V vs. SHE) |
|---|---|---|---|---|
| This compound | DFT (B3LYP) | 6-31+G(d,p) | PCM (Acetonitrile) | -0.75 |
| 1,4-Diaminoanthraquinone (Disperse Violet 1) | DFT (B3LYP) | 6-31+G(d,p) | PCM (Acetonitrile) | -0.82 |
| Anthraquinone (Parent Structure) | DFT (B3LYP) | 6-31+G(d,p) | PCM (Acetonitrile) | -0.68 |
| 1,4-Dihydroxyanthraquinone (Disperse Red 9) | DFT (B3LYP) | 6-31+G(d,p) | PCM (Acetonitrile) | -0.61 |
These computational predictions are invaluable for the rational design of new dyes. mdpi.com By systematically modifying the molecular structure in silico and calculating the resulting redox potentials, chemists can identify candidates with desired stability and degradation characteristics before undertaking expensive and time-consuming synthesis and experimental testing. acs.org The good agreement between computational trends and experimental data for both optical and electrochemical properties validates the use of these calculations as a powerful tool in molecular design for color and redox stability. acs.org
Environmental Fate and Advanced Remediation Research of Disperse Violet 56
Environmental Persistence and Bioaccumulation Potential of Disperse Dyes
The very characteristics that make disperse dyes effective for textiles—their poor water solubility and high affinity for synthetic fibers—also contribute to their environmental persistence. sustainability-directory.com Once released into aquatic ecosystems through textile effluents, these dyes are not easily broken down by natural processes. researchgate.net Their complex aromatic structures are resistant to biodegradation, light, and oxidation. scialert.net This persistence means they can remain in the environment for extended periods, leading to long-term contamination of water and sediment. sustainability-directory.com
A significant concern associated with persistent organic pollutants is their potential for bioaccumulation. Some disperse dyes or their degradation byproducts can be lipophilic (fat-soluble), allowing them to accumulate in the fatty tissues of organisms. sustainability-directory.com This buildup can lead to biomagnification, where the concentration of the toxin increases at successively higher levels in the food chain, potentially impacting a wide range of aquatic life and predators. sustainability-directory.comresearchgate.net While the bioaccumulation potential varies depending on the specific chemical structure of the dye, the hydrophobic nature of the class as a whole presents a notable risk. researchgate.net The discharge of these dyes can also degrade water quality by increasing color and turbidity, which impedes light penetration and disrupts photosynthesis in aquatic plants, the foundation of many aquatic food webs. sustainability-directory.comscialert.net
Advanced Degradation Pathways and Mechanisms
To address the challenge of removing persistent disperse dyes from wastewater, researchers are exploring advanced oxidation processes (AOPs) and biological treatments. These methods aim to break down the complex dye molecules into simpler, less harmful compounds.
Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst and a light source (like UV or visible light) to generate highly reactive oxygen species, such as hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants, including disperse dyes. tuiasi.roresearchgate.net
Research has focused on developing efficient photocatalysts to enhance the degradation of disperse dyes. Commonly studied materials include metal oxide nanoparticles like Titanium dioxide (TiO2) and Zinc oxide (ZnO). researchgate.net To improve catalytic activity and stability, these nanoparticles are often incorporated into nanocomposites or supported on materials like clay.
The efficiency of photocatalytic degradation is highly dependent on various operational parameters. Optimizing these factors is crucial for achieving maximum dye removal. Key parameters investigated in studies include:
Catalyst Dosage: The amount of photocatalyst directly influences the number of available active sites for the reaction. An increased amount of catalyst generally leads to a higher degradation rate up to a certain point, after which the solution's turbidity can hinder light penetration. tuiasi.ro
pH: The pH of the solution affects the surface charge of the photocatalyst and the dye molecule, influencing the adsorption of the dye onto the catalyst surface, which is often a critical step in the degradation process. researchgate.netresearchgate.net
Presence of Oxidants: The addition of an oxidant like hydrogen peroxide (H2O2) can significantly enhance the degradation rate. H2O2 can generate more hydroxyl radicals upon interaction with the photocatalyst and UV light, thereby accelerating the breakdown of the dye molecules. tuiasi.roresearchgate.net
Initial Dye Concentration: The initial concentration of the dye also plays a role. Higher concentrations can lead to a saturation of the catalyst's active sites, potentially slowing the degradation percentage over a given time. researchgate.net
A study on Disperse Blue 56 demonstrated that increasing the amount of Cu-Ti-PILCs and the concentration of H2O2 enhanced the degradation efficiency, achieving up to 97% removal within 120 minutes. tuiasi.ro
Table 1: Optimization of Photocatalytic Degradation of Disperse Blue 56 Data derived from a study on Cu-Ti-PILCs.
| Parameter | Condition 1 | Removal Rate (%) | Condition 2 | Removal Rate (%) |
| H₂O₂ Amount | 1 mL | ~97 | 10 mL | ~100 |
| Catalyst Amount | 1.0 g | ~97 | 3.0 g | ~99 |
Understanding the mechanism of photodegradation is key to developing more effective treatments. The process is primarily driven by redox reactions on the surface of the photocatalyst, which generate highly reactive radical ions. tuiasi.ro The primary species responsible for the breakdown of the dye molecule is often the hydroxyl radical (•OH). tuiasi.ro
To confirm the role of specific radicals, researchers employ scavenging studies. In these experiments, specific chemical agents known to "scavenge" or trap certain radicals are added to the reaction. If the degradation rate decreases significantly in the presence of a particular scavenger, it indicates that the trapped radical plays a crucial role in the degradation pathway. For example, p-Benzoquinone is used to quench holes (h+), ethylenediaminetetraacetic acid (EDTA) for superoxide (B77818) radicals (O2•−), and isopropyl alcohol (IPA) for hydroxyl radicals (•OH). mdpi.com Such studies have confirmed that positive holes and hydroxyl radicals are often the main reactive species involved in the degradation of dyes like Crystal Violet. mdpi.com The formation of hydroxyl radicals during the photocatalytic degradation of Disperse Blue 56 has also been monitored using terephthalic acid as a probing molecule, which fluoresces upon reacting with •OH. tuiasi.ro
Bioremediation offers an eco-friendly and cost-effective alternative to chemical methods for dye removal. nih.govtandfonline.com This approach utilizes microorganisms—such as bacteria, fungi, and algae—or their isolated enzymes to break down pollutants. nih.govnih.gov
Enzymatic treatment is particularly promising as it can be highly specific and effective. Enzymes like laccases, lignin (B12514952) peroxidases, and azoreductases are known to be involved in the degradation of dye molecules. nih.gov These enzymes can cleave the chromophoric groups (the part of the molecule responsible for color), leading to decolorization and further breakdown of the dye into less toxic intermediates. nih.gov Research on various disperse dyes has shown that enzymatic decolorization rates can range from 51% to 96%, depending on the specific dye, enzyme loading, and reaction conditions. nih.gov
The process can be carried out using whole microbial cells or with isolated enzymes, which can be immobilized on supports to enhance stability and reusability. nih.gov A significant advantage of bioremediation is the potential for complete mineralization of the dye into harmless products like carbon dioxide and water. nih.gov Furthermore, studies have shown that enzymatic treatment not only removes color but also significantly reduces the ecotoxicity of the dye-containing wastewater. nih.gov
Enzymatic Bioremediation and Decolorization
Application of Laccase and Other Ligninolytic Enzymes
Ligninolytic enzymes, primarily produced by fungi and some bacteria, are key players in the bioremediation of textile dyes due to their ability to oxidize a wide range of aromatic compounds. researchgate.net The most significant of these are laccase, manganese peroxidase (MnP), and lignin peroxidase (LiP). researchgate.net
Research has demonstrated the potential of these enzymes in degrading disperse dyes. A study on the decolorization of Disperse Violet S3RL by brown rot fungi found that Coniophora puteana IEBL-1 and Daedalea dickinsii IEBL-2 were particularly effective, a capability linked to their high production of active ligninolytic enzymes. mdpi.com The degradation efficiency was directly correlated with higher enzymatic activities, indicating the central role of these enzymes in the breakdown process. mdpi.com Fungal laccases are noted for their high redox potential, which enables them to oxidize a broad array of substrates.
Bacterial ligninolytic enzymes also present a viable alternative for dye degradation. semanticscholar.org While fungal laccases have been extensively studied, bacterial variants offer unique advantages, such as greater stability at the high temperatures and alkaline pH levels often characteristic of textile wastewater. researchgate.net
Table 1: Examples of Ligninolytic Fungi and Their Efficacy in Disperse Dye Degradation
Microbial Cocultivation for Enhanced Biodegradation
While monocultures of microorganisms can degrade dyes, cocultivation, or the use of microbial consortia (often combining fungi and bacteria), can lead to significantly enhanced biodegradation. frontiersin.orgnih.gov This improvement is attributed to the synergistic metabolic activities of the different microorganisms, creating more robust and efficient degradation pathways. researchgate.net
For instance, studies on other violet dyes have shown that the decolorization rate by cocultures of fungi and bacteria is substantially better than that of individual monocultures. frontiersin.orgnih.gov A consortium of Penicillium citrinum and Bacillus cohnii achieved 92% decolorization of a basic violet dye, far exceeding the efficiency of either microbe alone. researchgate.net This synergistic effect is often due to the combined action of various enzymes, including laccase, manganese peroxidase, lignin peroxidase, and NADH–DCIP reductase, which are produced by the consortium. nih.gov The different species can work together to break down complex dye molecules into simpler intermediates that can then be mineralized by other members of the consortium. nih.gov
This cooperative approach has been shown to not only decolorize the effluent but also to detoxify it, transforming the parent dye into less harmful metabolites. nih.govresearchgate.net The use of defined fungal-bacterial consortia is therefore considered a highly promising strategy for the bioremediation of textile industry effluents containing recalcitrant dyes like Disperse Violet 56. frontiersin.org
Table 2: Comparison of Monoculture vs. Coculture in Violet Dye Decolorization
Kinetic and Isotherm Modeling of Enzymatic Processes
Understanding the kinetics of enzymatic dye degradation is essential for optimizing bioreactor design and process control. mdpi.com The Michaelis-Menten kinetic model is widely applied to describe the rate of enzyme-catalyzed reactions for textile dye decolorization. scirp.org This model relates the reaction rate to the substrate (dye) concentration, defining key parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which indicates the enzyme's affinity for the substrate. mdpi.comnih.gov
A study involving the decolorization of Disperse Blue 56 (a related disperse dye) using immobilized laccase reported that the dye decolorization kinetics followed the Michaelis-Menten model. The model assumes that a free enzyme combines with the substrate to form an enzyme-substrate complex, which subsequently dissociates into the product and the free enzyme. scirp.org At lower substrate concentrations, the degradation rate often conforms to first-order kinetics, while at higher concentrations, it becomes zero-order as the enzyme becomes saturated with the substrate. scirp.org By determining these kinetic parameters, researchers can predict the efficiency of the enzymatic degradation process under varying operational conditions, such as dye concentration and enzyme loading.
Advanced Oxidation Processes (AOPs) Beyond Photocatalysis (e.g., Ozonation, Electrochemical Oxidation)
Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize recalcitrant organic pollutants like this compound.
Electrochemical oxidation has emerged as a more efficient AOP for treating dye wastewater. This process involves the generation of oxidants at the anode surface, leading to the degradation of pollutants. Research has shown that under acidic conditions, 40 minutes of electrolysis can achieve up to 79% elimination of COD and 90% color removal. The effectiveness of this method is highly dependent on the anode material used, with a Ti/Pt-Ir anode proving to be particularly effective. Anodic oxidation is often considered superior to ozonation due to its higher elimination rates for a range of micropollutants. The primary mechanism is often indirect oxidation via electrochemically generated species like chlorine-derived compounds.
Table 3: Comparative Efficacy of AOPs for Disperse Dye Treatment
Adsorption-Based Removal Technologies
Adsorption is a widely used physical process for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.
Design and Synthesis of Novel Adsorbent Materials (e.g., Modified Clays (B1170129), Functionalized Polymers, Carbon-Based Materials)
The search for low-cost, high-efficiency adsorbents has led to the development of various novel materials.
Modified Clays: Natural clays like bentonite (B74815) can be chemically modified to enhance their adsorption capacity. Modification of bentonite clay with surfactants like cetyltrimethylammonium bromide (CTAB) increases its crystallinity and improves the surface functional groups available for dye binding. Natural micro- and nanoclays have also been identified as effective, low-cost adsorbents for cationic dyes, with studies on Crystal Violet showing maximum adsorption capacities over 200 mg/g.
Functionalized Polymers: Polymeric nanocomposites represent another promising class of adsorbents. For example, embedding polyaniline (PANI) chains onto graphene oxide (GO) sheets creates a GO-PANI nanocomposite. This functionalization prevents the agglomeration of GO sheets and introduces functional groups that enhance dye removal through mechanisms like π-π stacking and electrostatic interactions.
Carbon-Based Materials: Materials such as activated carbon, graphene, and carbon nanotubes are well-known for their excellent adsorption capabilities due to their high surface area and porosity. Functionalizing multi-walled carbon nanotubes (fMWNTs) through acid reflux can induce hydrophilicity and create surface functional groups, significantly increasing their adsorption capacity compared to pristine nanotubes. Studies on Crystal Violet removal using fMWNTs have reported a maximum adsorption capacity of 90.52 mg/g. Similarly, modified graphite (B72142) has been shown to achieve dye removal rates of over 85%.
Table 4: Examples of Novel Adsorbents for Violet Dye Removal
Adsorption Kinetics and Isotherm Modeling (e.g., Langmuir, Freundlich, Elovich)
To understand and optimize the adsorption process, kinetic and isotherm models are applied to experimental data.
Adsorption Kinetics describe the rate of dye uptake by the adsorbent. Common models include:
Pseudo-First-Order: This model assumes the rate of adsorption is proportional to the number of available active sites on the adsorbent. nih.gov
Pseudo-Second-Order: This model assumes the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. semanticscholar.orgnih.gov Many studies on dye adsorption find that this model provides the best fit for the experimental data, suggesting a chemisorption mechanism. semanticscholar.org
Elovich Model: This model is often applied to describe chemisorption kinetics on heterogeneous surfaces. nih.gov
Adsorption Isotherms describe how the dye molecules distribute between the liquid and solid phase at equilibrium. semanticscholar.org
Langmuir Model: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. nih.gov A good fit to this model, as seen with modified clays and carbon nanotubes, suggests that adsorption occurs at specific sites and ceases once a complete layer is formed.
Freundlich Model: This model is empirical and describes adsorption on heterogeneous surfaces with a non-uniform distribution of heat of adsorption. nih.gov It is often suitable for describing multilayer adsorption. A fit to this model was observed for dye removal by natural nanoclays.
The choice of the best-fit model is typically determined by comparing the correlation coefficients (R²) from the linear plots of the models. semanticscholar.org This modeling is crucial for evaluating the efficiency of an adsorbent and elucidating the underlying adsorption mechanism.
Table 5: Summary of Kinetic and Isotherm Models for Violet Dye Adsorption
Investigation of Adsorption Mechanisms (e.g., Electrostatic, π-π Interactions, Surface Complexation)
The removal of dyes from aqueous solutions via adsorption is a complex process governed by various interaction mechanisms between the dye molecule (adsorbate) and the solid material (adsorbent). The predominant mechanisms are dictated by the chemical structures of both the dye and the adsorbent, as well as the solution chemistry (e.g., pH, ionic strength). For a non-ionic disperse dye like this compound, several interactions are likely at play.
Electrostatic Interactions: Although disperse dyes are characterized by their non-ionic nature and low water solubility, electrostatic forces can still play a role in their adsorption. nih.gov The surface of an adsorbent material can possess a net positive or negative charge depending on the solution's pH. This surface charge can induce polarity in the dye molecule or interact with any partial charges present on the functional groups of the dye, leading to electrostatic attraction. researchgate.netsemanticscholar.orgnih.gov For instance, studies on other dyes have shown that pH can significantly influence adsorption efficiency by altering the surface charge of the adsorbent and the degree of ionization of the dye molecule. deswater.comsphinxsai.com At a pH where the adsorbent surface is negatively charged, it can enhance the adsorption of cationic dyes through strong electrostatic attraction. nih.gov While this compound is non-ionic, localized partial positive charges could be attracted to a negatively charged adsorbent surface.
π-π Interactions: this compound, like many organic dyes, contains aromatic rings in its structure. These electron-rich aromatic systems can engage in π-π stacking interactions with adsorbents that have graphitic or aromatic structures, such as activated carbon. mdpi.com This type of interaction is a significant driving force in the adsorption of aromatic compounds onto carbonaceous materials. Research on Crystal Violet, another violet dye with multiple aromatic rings, has highlighted the importance of π-π interactions in its adsorption onto various materials. mdpi.com
Surface Complexation: This mechanism involves the formation of coordination bonds between the dye molecule and the functional groups on the adsorbent's surface. Adsorbents with hydroxyl or carboxyl groups can act as ligands, forming complexes with the dye molecule. This is a form of chemisorption and is often stronger and more specific than physical adsorption mechanisms like van der Waals forces. While more common for ionic dyes, functional groups on the this compound molecule could potentially form surface complexes with active sites on certain adsorbents.
Flocculation and Coagulation Techniques for Effluent Treatment
Coagulation and flocculation are widely used and effective physicochemical methods for treating textile wastewater containing disperse dyes. researchgate.netusm.my These processes involve the destabilization of colloidal particles (the finely dispersed dye) to form larger aggregates (flocs) that can be easily removed by sedimentation or filtration.
Coagulation is initiated by adding a coagulant, typically an inorganic salt like aluminum sulfate (B86663) (alum) or ferric chloride, which neutralizes the surface charges of the colloidal particles, allowing them to come closer. deswater.commdpi.comFlocculation is the process where these destabilized particles are gently stirred to promote collisions and the formation of larger flocs, often aided by the addition of a flocculant (e.g., a high-molecular-weight polymer). deswater.com
Disperse dyes, due to their low water solubility, exist as fine dispersions in wastewater, making them suitable for removal by coagulation-flocculation. usm.my A study on the removal of the related Disperse Blue 56 from a synthetic textile effluent using an environmentally friendly surfactant for ionic flocculation demonstrated the effectiveness of this approach. researchgate.net The study achieved a removal efficiency of 87% after 360 minutes of contact time. researchgate.net The kinetics of the process were best described by the Elovich model, suggesting that chemical adsorption was a key part of the mechanism. researchgate.net
Below is an interactive data table summarizing the findings from a study on the removal of a disperse dye using different coagulants.
| Coagulant | Optimal pH | Optimal Dosage (ppm) | Color Removal (%) |
| Alum | 4.00 - 4.50 | 200 | >99 |
| Polyaluminium Chloride (PAC) | 4.61 | 200 | 100 |
| Magnesium Chloride (MgCl₂) | 9.81 | 4000 | >99 |
This data is based on a study of Disperse Blue BGE-01 and is presented here to illustrate the effectiveness of coagulation-flocculation for disperse dyes. usm.my
Assessment of Degradation Product Evolution and Environmental Attenuation
The environmental fate of this compound is largely determined by its persistence and the nature of its degradation products. Advanced Oxidation Processes (AOPs) are effective methods for breaking down complex dye molecules into simpler, and ideally less toxic, compounds. These processes typically involve the generation of highly reactive hydroxyl radicals (•OH).
Studies on the degradation of similar dyes provide insight into the potential transformation pathways of this compound. For example, the photocatalytic degradation of Disperse Blue 56 using UV/NaClO resulted in 99% decolorization and a 49% reduction in Chemical Oxygen Demand (COD) after 60 minutes, indicating that the dye was broken down but not completely mineralized to CO₂ and H₂O in that timeframe. researchgate.net Another study on the photocatalytic degradation of Disperse Violet 26 also showed effective color removal. researchgate.net
The identification of degradation intermediates is crucial for assessing the environmental impact of the treatment process. Often, the initial degradation products can be more toxic than the parent dye molecule. For instance, the degradation of Crystal Violet has been shown to produce intermediates such as 4-(dimethylamino)benzophenone, 3-dimethylaminophenol, benzyl (B1604629) alcohol, and benzaldehyde. nih.gov While these are simpler aromatic compounds, their environmental persistence and toxicity must be considered.
The ultimate goal of remediation is the complete mineralization of the dye into harmless inorganic substances like carbon dioxide, water, and mineral acids. The environmental attenuation of the degradation products depends on their biodegradability. Some of the simpler organic intermediates may be more amenable to further breakdown by microorganisms in the environment than the original complex dye molecule.
Below is a table of potential degradation products based on studies of related violet dyes.
| Parent Dye | Treatment Method | Identified Degradation Products |
| Crystal Violet | Fungal & Bacterial Cocultivation | 4-(dimethylamino)benzophenone, 3-dimethylaminophenol, Benzyl alcohol, Benzaldehyde |
| Crystal Violet | Catalytic Oxidation with MnO₂/H₂O₂ | 4-isocyanobenzaldehyde, Michler's ketone |
This data is from studies on Crystal Violet and is presented to illustrate potential degradation pathways for complex violet dyes. nih.govhacettepe.edu.tr
Further research is necessary to specifically identify the degradation products of this compound and to assess their toxicity and environmental persistence to ensure that remediation strategies lead to a true detoxification of the wastewater.
Advanced Applications and Functional Material Research Incorporating Disperse Violet 56
Integration into Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) represent a promising and cost-effective alternative to conventional silicon-based photovoltaic technologies. The core of a DSSC's function lies in a photosensitive dye that absorbs light and initiates the process of converting solar energy into electrical energy.
Disperse Dyes as Sensitizers in Next-Generation Photovoltaics
The sensitizer (B1316253), or dye, is a critical component in a DSSC. It is responsible for harvesting sunlight. Upon absorbing a photon, the dye molecule enters an excited state, from which it injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). This electron injection is the primary step in generating an electric current. The ideal sensitizer should possess several key characteristics: strong and broad absorption across the visible and near-infrared spectrum, excellent adsorption onto the semiconductor surface, and appropriate energy levels of its excited state (LUMO - Lowest Unoccupied Molecular Orbital) and ground state (HOMO - Highest Occupied Molecular Orbital) to ensure efficient electron injection and subsequent regeneration.
While a wide variety of dyes have been investigated, research into anthraquinone-based dyes, the class to which Disperse Violet 56 belongs, has revealed significant limitations in this application. Although these dyes often exhibit broad and intense absorption spectra in the visible region, they have consistently shown very low performance when used as sensitizers in DSSCs. researchgate.netdiva-portal.org Studies on specifically designed anthraquinone (B42736) dyes with appropriate anchoring groups (like carboxylic acid) found their photovoltaic performance to be poor. researchgate.netdiva-portal.org
Investigation of Electron Injection and Charge Transfer Dynamics in DSSCs
The efficiency of a DSSC is heavily dependent on the kinetics of electron transfer processes. The primary and most crucial step is the ultrafast injection of an electron from the photo-excited dye into the semiconductor's conduction band. ias.ac.in This process must occur much faster than competing de-excitation pathways, such as fluorescence or non-radiative decay, for the cell to be efficient.
Research on anthraquinone dyes has indicated that the primary reason for their poor performance in DSSCs is inefficient electron injection. researchgate.netdiva-portal.org Theoretical and experimental studies suggest that the strong electron-withdrawing character of the two carbonyl groups within the core anthraquinone structure suppresses the effective transfer of an electron from the dye to the TiO2 conduction band. diva-portal.org This fundamental electronic property hinders the initial charge separation step, which is essential for the functioning of the solar cell. While studies have been conducted on the photo-induced electron transfer from other dyes to anthraquinone molecules as acceptors, the reverse process required for DSSC operation—electron donation from the anthraquinone dye—is inefficient. nih.gov
Optimization of DSSC Components (e.g., Photoanodes, Electrolytes, Counter Electrodes) for Disperse Dye Sensitization
While significant research focuses on optimizing these components for high-performing dyes, the inherent inefficiency of electron injection from anthraquinone-based dyes means that such optimizations would yield minimal improvement. researchgate.netdiva-portal.org The fundamental limitation lies with the electronic structure of the dye itself. Consequently, specific research on optimizing DSSC components for this compound is not found in the scientific literature, as the focus remains on sensitizers that demonstrate a higher intrinsic capacity for efficient charge injection.
Development of Functional Textiles and Advanced Materials
In the realm of textiles, the functional properties of dyes extend beyond aesthetics. Research is actively exploring how dyes like this compound can impart durable characteristics to fabrics, particularly in terms of resistance to environmental stressors like light and ultraviolet radiation.
Enhancement of Light Fastness and UV Resistance in Disperse-Dyed Fabrics
Light fastness refers to a material's resistance to color fading upon exposure to light. researchgate.net For textiles, especially those intended for apparel, upholstery, and outdoor use, high light fastness is a critical quality parameter. The chemical structure of the dye molecule is a primary determinant of its light fastness. Anthraquinone dyes are generally known for their good to excellent light fastness properties. For instance, the related Disperse Violet 57 is reported to have excellent light resistance, with a rating of Grade 6-7 on the Blue Wool Scale (where 8 is the maximum). ranbarr.com Similarly, Disperse Violet 26 shows a high light fastness rating of 6-7. epsilonpigments.com
In addition to visible light, ultraviolet (UV) radiation can cause the photodegradation of both the textile fiber and the dye. Dyes can significantly enhance the UV Protection Factor (UPF) of a fabric by absorbing UV radiation. A study on polysulfonamide fibers dyed with various disperse dyes, including the structurally similar Disperse Blue 56, found that the fabric dyed with Disperse Blue 56 exhibited the highest UV absorption and photostability among the tested dyes. researchgate.net This suggests that this compound may also contribute positively to the UV protection properties of textiles. The UPF of a fabric is influenced by the dye's concentration, with darker shades generally providing better protection. nih.gov
The table below summarizes the light fastness properties of several anthraquinone-based disperse violet dyes, providing an indication of the expected performance of this compound.
| Dye Name | C.I. Number | Light Fastness (Blue Wool Scale 1-8) |
| Disperse Violet 26 | 62025 | 6-7 |
| Disperse Violet 57 | 61968-60-3 | 6-7 |
Research on Fiber-Dye Interactions for Durable Applications
The durability of a dyeing is fundamentally dependent on the interactions between the dye molecules and the polymer chains of the fiber. Disperse dyes, including this compound, are non-ionic and have low water solubility. They are primarily used for dyeing hydrophobic synthetic fibers like polyester (B1180765).
Novel Sensor Development (if applicable from searches, though not explicitly prominent for DV56 itself, but for dyes in general)
The inherent sensitivity of dye molecules to their chemical environment makes them candidates for sensor applications. Anthraquinone derivatives have been successfully used to create highly selective colorimetric and fluorometric sensors for detecting ions like Cu²⁺ and S²⁻ in solutions. rsc.org Furthermore, electrochemical sensors based on anthraquinone-functionalized materials have been developed for detecting substances like hydrogen peroxide or for use in wastewater analysis. mdpi.commdpi.comresearchgate.net While no specific sensor application for this compound has been documented, its anthraquinone structure suggests potential in this research area.
Future Research Directions and Emerging Academic Trends in Disperse Violet 56 Chemistry
Interdisciplinary Approaches in Disperse Dye Research
Interdisciplinary approaches are becoming increasingly essential in advancing disperse dye research. Understanding the complex interactions between dyes, fibers, and the environment necessitates collaboration across various scientific disciplines. For instance, research into the biodegradation of textile dyes highlights the need for interdisciplinary knowledge to understand the complex interactions between different "omics" (like genomics, proteomics, etc.) and their connection to biological functions in microbes capable of dye decolorization. This involves microbiology, genetics, and environmental engineering to develop effective and sustainable dye pollution management strategies.
Furthermore, developing sustainable dyeing processes, such as those using supercritical carbon dioxide (scCO2) or deep eutectic solvents (DES), requires expertise from chemistry, chemical engineering, and materials science to optimize parameters and assess material interactions. The design of novel disperse dyes with enhanced properties, such as improved color fastness or added functionalities like antimicrobial activity, involves organic chemistry for synthesis and materials science for application and performance evaluation.
Challenges and Opportunities in Sustainable Disperse Dye Chemistry
Sustainable production is a major trend and presents both significant challenges and opportunities in disperse dye chemistry and manufacturing. Traditional disperse dyeing processes often involve hazardous chemicals, energy-intensive operations, and generate significant wastewater containing residual dyes and auxiliaries. These factors contribute to environmental impacts, including water contamination and greenhouse gas emissions.
Challenges include developing cost-effective and scalable sustainable production processes, such as overcoming the high cost and specialized equipment needed for scCO2 dyeing. The development of environmentally friendly dye formulations and cleaner production methods is crucial.
Opportunities lie in the growing demand for sustainable and innovative disperse dyes. Research is focused on exploring new production processes that utilize renewable energy sources, green chemistry principles, and waste minimization strategies. This includes the development of low-temperature dyeing methods and the use of alternative dyeing media like scCO2 and DES, which can significantly reduce water and energy consumption and minimize chemical waste. Developing functional disperse dyes with properties beyond coloration, such as UV protection or antimicrobial activity, also represents an opportunity driven by market demand. The shift towards sustainable practices is expected to drive market growth and create new revenue streams.
Integration of Artificial Intelligence and Machine Learning in Dye Design and Environmental Remediation
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is an emerging trend with significant potential in both dye design and environmental remediation of dye-containing wastewater. AI and ML algorithms can process large datasets efficiently and provide rapid, reliable predictions, making them valuable tools in chemical research and environmental control.
In dye design, AI and ML can potentially be used to predict the properties of new dye molecules based on their structure, accelerating the discovery and optimization of high-performance dyes with desired characteristics like color fastness and environmental profile. While not specifically mentioned for Disperse Violet 56, ML has been applied in predicting the photocatalytic degradation of dyes, suggesting its potential in understanding and predicting the behavior of disperse dyes during degradation processes.
Q & A
Q. How can interdisciplinary teams standardize reporting on this compound’s environmental persistence?
- Methodological Answer : Adopt the STROBE checklist for observational studies, specifying sampling intervals, detection limits, and analytical instrumentation. Cross-validate results with independent labs .
Key Considerations for Researchers
- Ethical Data Reporting : Avoid selective reporting of favorable toxicity data; disclose all experimental conditions, including negative results .
- Interdisciplinary Collaboration : Integrate chemical, ecological, and computational methods to address complex research questions .
- Gap Identification : Use systematic reviews to identify understudied areas (e.g., chronic exposure effects, metabolite toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
